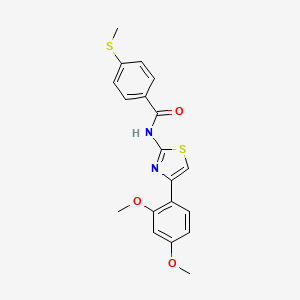
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in a five-membered ring structure. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties . The presence of substituents like methoxy groups and a benzamide moiety can significantly influence the compound's physical, chemical, and biological characteristics.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the use of microwave irradiation to facilitate the process. For example, N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides were synthesized using microwave irradiation, which provided a cleaner, more efficient, and faster method compared to traditional thermal heating . Although the specific synthesis of "N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide" is not detailed in the provided papers, similar synthetic strategies could be employed, such as the base-catalyzed cyclization of corresponding thioureas with bromoacetone or acetophenone in the presence of bromine .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is confirmed using various spectroscopic techniques such as infrared spectroscopy, NMR spectroscopy, mass spectrometry, and sometimes single-crystal X-ray diffraction . These techniques help in determining the presence of functional groups, the overall molecular conformation, and the nature of non-covalent interactions that may influence the compound's biological activity and supramolecular assembly.
Chemical Reactions Analysis
Thiazole derivatives can undergo a range of chemical reactions, including heterocyclization, tranamidation, and complexation with metals. For instance, N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide underwent tranamidation in the presence of PdCl2, and its metal complexes with Cr(III), Fe(III), and Co(II) were synthesized and characterized . These reactions can lead to the formation of new compounds with potentially different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and substituents. For example, the introduction of methyl groups and the ability to form S=O interactions can affect the gelation behavior of N-(thiazol-2-yl)benzamide derivatives, as well as their solubility and stability in various solvents . The ADMET properties of these compounds, which are crucial for their potential as oral drugs, can be computationally predicted to assess their drug-like behavior .
Aplicaciones Científicas De Investigación
Molecular Synthesis and Biological Activity
Research has focused on the development of novel benzofused thiazole derivatives due to their potential as therapeutic agents. The synthesized benzofused thiazole derivatives, including compounds similar to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide, have been evaluated for their in vitro antioxidant and anti-inflammatory activities. Compounds such as 3c, 3d, and 3e have shown significant anti-inflammatory activity compared to standard references, along with potential antioxidant activity against various reactive species. Docking simulations further explored the binding models of these compounds, indicating their potential as alternative anti-inflammatory and antioxidant agents (Raut et al., 2020).
Synthetic Utilities in Medicinal Chemistry
The compound's structural components, such as thiazole and benzamide moieties, are integral in the synthesis of diverse bioactive molecules. For instance, o-phenylenediamines, which bear structural resemblance, have been used in the synthesis of complex molecules like benzimidazoles, quinoxalines, and benzo[1,5]diazepines, highlighting the synthetic utility of such compounds in medicinal chemistry (Ibrahim, 2011).
Biological Activities of Structurally Similar Compounds
Compounds structurally related to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide, such as N-alkylphenothiazines, have shown a wide array of biological activities. These include antibacterial, antifungal, anticancer activities, and the ability to coordinate with metals, forming metal complexes with various biological effects. This indicates the broad application potential of compounds with benzothiazole or similar heterocyclic structures in therapeutic and biological domains (Krstić et al., 2016).
Applications in Optoelectronic Materials
Interestingly, quinazoline and pyrimidine derivatives, which are structurally related to benzothiazole compounds, have found applications in optoelectronic materials. The incorporation of these molecular fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials include luminescent small molecules, chelate compounds, and components for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, indicating a non-biological application domain of such structures (Lipunova et al., 2018).
Propiedades
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-13-6-9-15(17(10-13)24-2)16-11-26-19(20-16)21-18(22)12-4-7-14(25-3)8-5-12/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUCUJLELMUZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


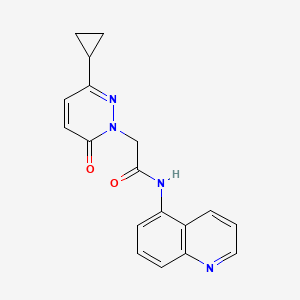

![[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2517382.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2517384.png)
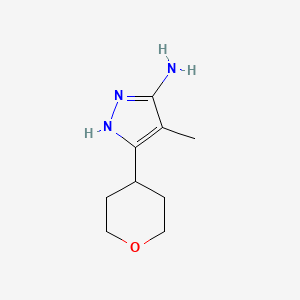
![Methyl (3S,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2517389.png)
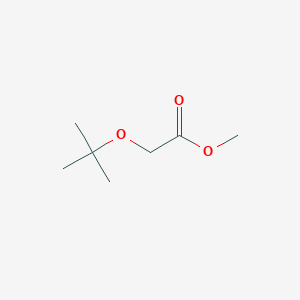
![N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2517392.png)
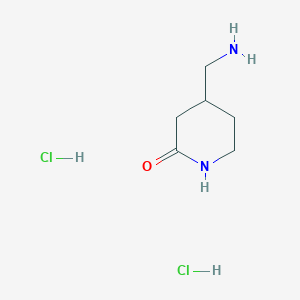
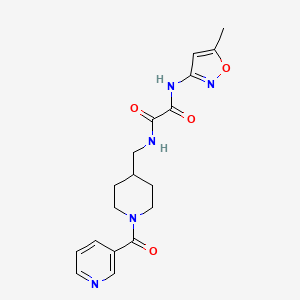
![(E)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2517396.png)
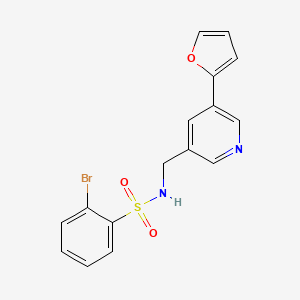
![methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2517400.png)